2-Chloro-4-iodopyridin-3-ol

Vue d'ensemble

Description

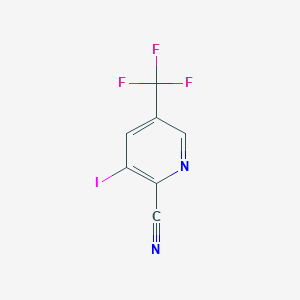

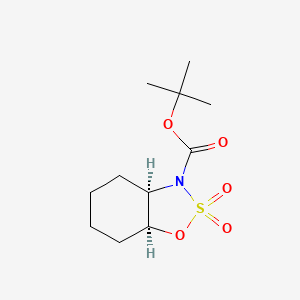

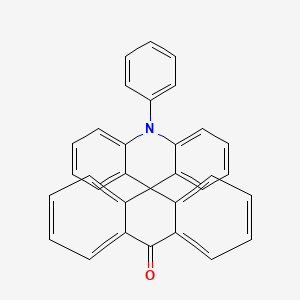

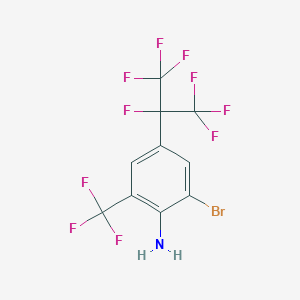

“2-Chloro-4-iodopyridin-3-ol” is a halogenated heterocycle . It is a unique chemical provided to early discovery researchers . The empirical formula is C5H3ClINO and it has a molecular weight of 255.44 .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-iodopyridin-3-ol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has chlorine and iodine substituents at the 2nd and 4th positions respectively, and a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis

“2-Chloro-4-iodopyridin-3-ol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique

1. Halogen Bonding in Crystal Packing

2-Chloro-4-iodopyridin-3-ol is used in the synthesis of halobismuthates with 3-iodopyridinium cations. These compounds show that halogen⋯halogen contacts play a significant role in the formation of crystal packing. The energies of these interactions were estimated using theoretical methods, indicating its potential in crystallography studies (Gorokh et al., 2019).

2. Synthesis of Agrochemicals

The compound serves as an important raw material for producing other chemicals like 2-chloro-3-(trifluoromethyl) pyridine, which is an intermediate in synthesizing flazasulfuron, an agrochemical. Its synthesis involves diazotization and iodination, highlighting its role in agricultural chemistry (Du Yi-hui, 2009).

3. Recyclable Hypervalent Iodine Reagents

2-Chloro-4-iodopyridin-3-ol derivatives, such as 2-iodylpyridines, are used as recyclable reagents for oxidation of sulfides and alcohols. This reusability aspect demonstrates its efficiency and potential environmental benefits in chemical synthesis (Yoshimura et al., 2011).

4. Halogen Dance Reactions

This chemical is involved in halogen dance reactions, which are critical for the synthesis of fused polyaromatic alkaloids and various polysubstituted pyridines. Such reactions highlight its significance in the creation of complex organic molecules (Rocca et al., 1993).

5. Building Blocks in Medicinal Chemistry

The compound is used in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry research, demonstrating the compound's utility in the development of new drugs (Wu et al., 2022).

6. Palladium-Catalyzed Aminations

2-Chloro-4-iodopyridin-3-ol derivatives are used in palladium-catalyzed aminations, a process critical for introducing amine functionalities into molecules, which is a common requirement in pharmaceutical chemistry (Maes et al., 2002).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLBLXOJIBRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-iodopyridin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B3090155.png)

![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)